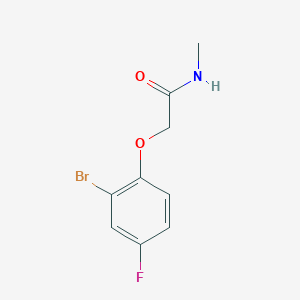
2-(2-bromo-4-fluorophenoxy)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of 2-bromo-4-fluorophenol as a starting material . The preparation method could involve adding dichloroalkane p-fluoroaniline to a flask, dropwise adding acetic anhydride at room temperature, reacting and releasing heat, stirring for 30 minutes for cooling, and dropwise adding bromine .Aplicaciones Científicas De Investigación
Analytical Methodologies
Research by Gatti et al. (1996) introduced a fluorogenic labelling reagent for high-performance liquid chromatographic analyses of specific carboxylic acid salts in pharmaceutical formulations. The method involves direct derivatization and fluorometric detection, showcasing a technique that could potentially apply to analyzing derivatives of 2-(2-bromo-4-fluorophenoxy)-N-methylacetamide in complex mixtures (Gatti et al., 1996).
Synthetic Applications
A study by Rani et al. (2016) focused on the synthesis of novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This research underscores the synthetic versatility of bromo- and fluoro-substituted phenoxyacetamides and their relevance in medicinal chemistry (Rani et al., 2016).
Pharmacological Research
In the domain of antimicrobial research, Zurenko et al. (1996) discussed the in vitro activities of novel oxazolidinone analogs, showcasing a method for evaluating the antimicrobial potential of new chemical entities. Although the specific compound differs, the methodological approach could be insightful for assessing the biological activities of this compound or its derivatives (Zurenko et al., 1996).
Environmental and Chemical Sensing
The development of fluorescent probes for environmental and biological sensing, as demonstrated by Zhu et al. (2019), could offer a framework for utilizing this compound in designing sensors for specific analytes. The research illustrates the synthesis of a ratiometric fluorescent probe, highlighting the compound's potential in environmental and health-related applications (Zhu et al., 2019).
Propiedades
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12-9(13)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNAUDUJZOHJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-{[(2-phenylquinolin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2837680.png)
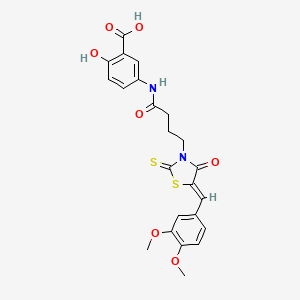
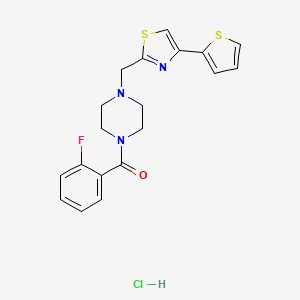
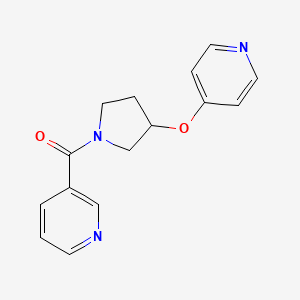

![2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(2-pyridylmethyl)acetamide](/img/structure/B2837687.png)
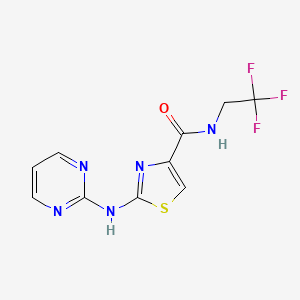
![Ethyl 2-[7-((2E)but-2-enyl)-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl]acetate](/img/structure/B2837690.png)
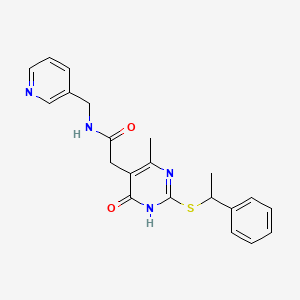

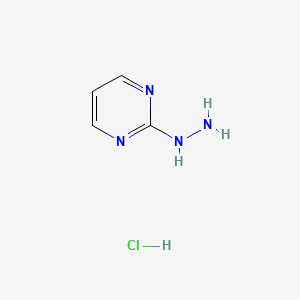
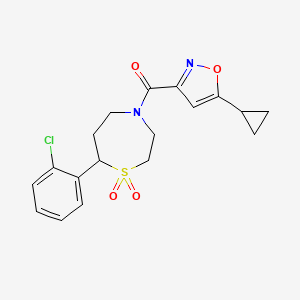

![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837701.png)
